molecular formula C13H17NO4 B2886238 (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone CAS No. 1421489-70-4

(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone

Cat. No.: B2886238
CAS No.: 1421489-70-4
M. Wt: 251.282
InChI Key: HNQSLFUEXQLFBB-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone is an organic compound that features a morpholine ring substituted with a hydroxymethyl group and a methanone group attached to a 4-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is reacted with the morpholine ring under basic conditions.

    Attachment of the Methanone Group: The final step involves the reaction of the hydroxymethyl-substituted morpholine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a formyl or carboxyl group.

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers to modify their physical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The morpholine ring and methoxyphenyl group can interact with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    (3-(Hydroxymethyl)piperidino)(4-methoxyphenyl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (3-(Hydroxymethyl)morpholino)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group on the phenyl ring.

Uniqueness

(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone is unique due to the combination of the morpholine ring and the methoxyphenyl group, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-(4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12-4-2-10(3-5-12)13(16)14-6-7-18-9-11(14)8-15/h2-5,11,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSLFUEXQLFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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